molecular formula C7H10S8 B12541905 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane CAS No. 832109-57-6

4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane

Cat. No.: B12541905
CAS No.: 832109-57-6
M. Wt: 350.7 g/mol
InChI Key: CDUZSRQIKVFBEZ-UHFFFAOYSA-N
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Description

4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane is a chemical compound with the molecular formula C6H8S6 It is characterized by the presence of thiirane and dithiolane rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane typically involves the reaction of thiirane derivatives with disulfide compounds under controlled conditions. One common method includes the use of thiirane-2-thiol and disulfide reagents in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques like NMR spectroscopy to ensure the purity and yield of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane involves the interaction with molecular targets through its thiirane and disulfide groups. These functional groups can undergo redox reactions, leading to the formation or cleavage of disulfide bonds. This property is particularly useful in biological systems, where disulfide bonds play a crucial role in protein folding and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiane
  • 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiepane
  • 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiazine

Uniqueness

4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane is unique due to its specific combination of thiirane and dithiolane rings, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over redox reactions and disulfide bond formation .

Properties

CAS No.

832109-57-6

Molecular Formula

C7H10S8

Molecular Weight

350.7 g/mol

IUPAC Name

4,5-bis(thiiran-2-yldisulfanyl)-1,3-dithiolane

InChI

InChI=1S/C7H10S8/c1-4(8-1)12-14-6-7(11-3-10-6)15-13-5-2-9-5/h4-7H,1-3H2

InChI Key

CDUZSRQIKVFBEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)SSC2C(SCS2)SSC3CS3

Origin of Product

United States

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